8-Benzyloxy-2-oxo-1H-quinoline is a chemical compound belonging to the class of quinolines, which are bicyclic aromatic compounds known for their diverse biological activities. This particular compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly as an antibacterial and anticancer agent. Quinolines are characterized by their fused benzene and pyridine rings, which contribute to their unique chemical properties and biological activities.
The synthesis and study of 8-Benzyloxy-2-oxo-1H-quinoline can be traced back to various academic and pharmaceutical research publications that explore quinoline derivatives. These studies often focus on the modification of the quinoline structure to enhance biological activity or reduce toxicity.
8-Benzyloxy-2-oxo-1H-quinoline is classified as:
The synthesis of 8-Benzyloxy-2-oxo-1H-quinoline typically involves several key steps:
The synthesis may require specific reagents such as:
Key structural data include:
8-Benzyloxy-2-oxo-1H-quinoline can participate in various chemical reactions:
Reactions may require:
The mechanism of action for 8-Benzyloxy-2-oxo-1H-quinoline, particularly in its biological applications, involves:
Studies have shown that quinoline derivatives exhibit varying degrees of antibacterial and anticancer activity, often correlating with their ability to bind to target biomolecules effectively.
Key physical properties include:
Chemical properties encompass:
8-Benzyloxy-2-oxo-1H-quinoline has several notable applications:
Regioselective O-benzylation of quinolin-2(1H)-one precursors represents the foundational synthetic approach to 8-benzyloxy-2-oxo-1H-quinoline. This transformation demands precise control to avoid competing N-alkylation and ensure exclusive oxygen functionalization at the C8 position. A patented process utilizes Lewis acid-mediated protection/deprotection sequences to achieve high regiocontrol [3]. The strategy involves initial protection of 8-hydroxyquinolin-2(1H)-one through in situ acetylation using acetic anhydride in aprotic solvents (toluene, dichloromethane), generating the 8-acetoxy intermediate. Subsequent Friedel-Crafts acylation at C5 with haloacetyl chlorides proceeds efficiently in the presence of Lewis acids (AlCl₃, ZnCl₂), yielding 5-(haloacetyl)-8-acetoxyquinolin-2(1H)-ones. Critical to the success is the final deprotection-alkylation step, where the acetate group is selectively cleaved under mild basic conditions (aqueous NaHCO₃, K₂CO₃), liberating the 8-hydroxy group which undergoes immediate O-benzylation using benzyl halides. This sequence achieves overall yields exceeding 75% with excellent regioselectivity [3].
Optimization studies identified aluminum trichloride (AlCl₃) as the superior Lewis acid catalyst for the acylation step when used at 1.0-1.2 equivalents relative to the substrate. Lower catalyst loadings (<0.8 eq) resulted in incomplete conversion, while excess catalyst (>1.5 eq) promoted side reactions and reduced yield. Solvent screening revealed dichloromethane (DCM) as optimal, balancing substrate solubility, reaction rate, and ease of workup compared to alternatives like tetrahydrofuran (THF) or diglyme [3].
Table 1: Optimization of Lewis Acid Catalysts for 5-Acetylation Step [3]
Lewis Acid | Equivalents | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
AlCl₃ | 1.0 | DCM | 0-5 | 88 |
AlCl₃ | 0.8 | DCM | 0-5 | 72 |
AlCl₃ | 1.2 | DCM | 0-5 | 85 |
ZnCl₂ | 1.0 | DCM | 0-5 | 65 |
BF₃·Et₂O | 1.0 | DCM | 0-5 | 42 |
None | - | DCM | 0-5 | <5 |
While not directly synthesizing 8-benzyloxy-2-oxo-1H-quinoline, advanced catalytic asymmetric methodologies utilizing this scaffold as a precursor or building block demonstrate its versatility in accessing complex chiral architectures. Chiral vanadyl complexes (V(O)-1 and V(O)-2) bearing N-salicylidene-tert-leucinate templates enable highly enantioselective 1,2-oxytrifluoromethylation reactions when 3-hydroxyquinazolin-4-one derivatives act as radical trapping agents [4]. Although primarily applied to quinazolinones, this methodology is conceptually transferable to functionalized 2-quinolone systems like 8-benzyloxy-2-oxo-1H-quinoline due to structural similarities and the presence of potential radical acceptor sites.
The vanadyl catalysts exhibit complementary enantioselectivity: V(O)-1 (bearing a 3-(2,5-dimethyl)phenyl-5-bromophenyl group) generally produces (R)-enriched epoxides, while V(O)-2 (bearing a 3-tert-butyl-5-bromophenyl group) favors (S)-enantiomers. Using isopropanol as solvent at ambient temperature proved critical for achieving high enantiomeric excess (ee). For instance, reactions with 2-phenyl-3-hydroxyquinazolinone using V(O)-2 yielded (S)-epoxides in 45–55% yield with 85–91% ee, demonstrating the profound influence of the C2 substituent on stereoselectivity. Bulkier 2-substituents (e.g., 2-Ph, 2-SMe) generally led to lower yields and ee values compared to the 2-H analogs, highlighting steric constraints within the chiral environment [4].
Table 2: Catalyst and Substituent Effects in Asymmetric Oxytrifluoromethylation [4]
Catalyst | Quinazolinone C2 Substituent | Styrene Type | Yield (%) | ee (%) | Configuration |
---|---|---|---|---|---|
V(O)-1 | H | 3-Br | 71 | 63 | R |
V(O)-1 | Ph | 3-Br | 45 | 50 | R |
V(O)-1 | SMe | 3-Br | 62 | 38 | R |
V(O)-2 | Ph | 3-Br | 55 | 91 | S |
V(O)-2 | Ph | 4-Me | 70 | 85 | S |
Hybrid Cinchona alkaloid-derived phase-transfer catalysts (PTCs) represent a powerful tool for enantioselective alkylation of carbonyl compounds adjacent to potential quinolinone precursors. Although not directly reported for 8-benzyloxy-2-oxo-1H-quinoline, these methodologies are applicable for introducing chirality or complexity into β-keto ester precursors that could be cyclized to functionalized quinolones. Catalysts featuring hydrogen-bond donors and sterically demanding aromatic groups (e.g., biphenyl, naphthyl, quinoline) significantly enhance enantiocontrol during the generation of quaternary stereocenters. Notably, catalyst O (a quinine-derived ammonium salt with an ortho-quinoline carboxamide substituent) catalyzed the benzylation of tert-butyl indanone-1-carboxylate with 91% ee using only 1 mol% catalyst loading under optimized PTC conditions (toluene/CHCl₃ 7:3, KF, 5°C) [7]. The large tert-butyl ester group was crucial for high asymmetric induction, outperforming methyl or isopropyl esters due to enhanced steric differentiation within the chiral ion-pair environment.
Lewis acids remain indispensable for electrophilic functionalization (acylation, halogenation) of the electron-rich quinoline nucleus in 8-benzyloxy-2-oxo-1H-quinoline. Beyond AlCl₃ for C5 acylation [3], zinc chloride (ZnCl₂) efficiently catalyzes the deprotection of acetate protecting groups under milder conditions than Brønsted acids, minimizing substrate decomposition. For halogenation, particularly chlorination at electrophilic positions (e.g., C5 or C7), benzyltrimethylammonium dichloroiodate serves as an effective electrophilic chlorine source under Lewis acid activation (AlCl₃, ZnCl₂), providing regioselectivity complementary to radical halogenation methods [3].
Solvent polarity, protic character, and coordinating ability profoundly influence reaction pathways, yields, and regioselectivity in the synthesis and derivatization of 8-benzyloxy-2-oxo-1H-quinoline.
Regioselective Alkylation & Acylation: Dichloromethane (DCM) emerged as the optimal solvent for Lewis acid (AlCl₃, ZnCl₂) mediated acylations and halogenations [3]. Its moderate polarity (ε = 8.9) effectively solvates ionic intermediates without coordinating strongly to Lewis acids, maintaining catalyst activity. Alternatives like tetrahydrofuran (THF) (ε = 7.6) or 1,4-dioxane (ε = 2.2) often resulted in lower yields, attributed to competitive coordination to the Lewis acid (THF) or poor substrate solubility (dioxane). For deprotection steps (acetate hydrolysis), aqueous methanol or ethanol mixtures provided the necessary solvation for the basic nucleophile (CO₃²⁻, HCO₃⁻) while maintaining substrate solubility.
Asymmetric Catalysis: Isopropanol (i-PrOH), a polar protic solvent, proved essential for achieving high enantioselectivity in vanadyl-catalyzed asymmetric oxytrifluoromethylation of related heterocycles [4]. Its ability to form hydrogen bonds likely stabilizes key transition states within the chiral catalyst pocket. Conversely, aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) resulted in significantly reduced enantiomeric excess. For phase-transfer catalyzed alkylations, toluene/chloroform mixtures (7:3 v/v) provided the ideal balance of lipophilicity for ion-pair extraction and polarity for solubilizing the β-keto ester enolate, with chloroform potentially participating in weak hydrogen bonding with the catalyst's amide group [7].
Temperature Effects: Low temperatures (0–5°C) are critical for controlling exothermic reactions (e.g., Friedel-Crafts acylation, electrophilic halogenation) and minimizing side products in Lewis acid-mediated processes [3]. In asymmetric PTC alkylations, reducing the temperature from ambient to 5°C significantly enhanced enantioselectivity (e.g., from 72% ee to 91% ee for tert-butyl indanone ester benzylation) by tightening the chiral ion pair and slowing down the uncatalyzed background reaction [7]. However, excessively low temperatures (< -20°C) often hampered reaction rates without further ee gains, indicating an optimal balance between kinetic control and practical reaction speed.
Table 3: Solvent and Temperature Optimization Across Reaction Types [3] [4] [7]
Reaction Type | Optimal Solvent | Suboptimal Solvent(s) | Optimal Temp. Range | Key Effect |
---|---|---|---|---|
Friedel-Crafts Acylation | Dichloromethane (DCM) | THF, Diglyme, Dioxane | 0-5 °C | Maximizes yield (88%), minimizes decomposition |
Asymmetric Oxytrifluoromethyl. | Isopropanol (i-PrOH) | MeCN, DMF, Toluene | 20-25 °C (Ambient) | Achieves highest ee (63-91%) |
PTC Alkylation (Quat. C) | Toluene/CHCl₃ (7:3) | Pure Toluene, DCM, EtOAc | 5 °C | Enhances ee from 72% to 91% |
Acetate Deprotection | MeOH/H₂O or EtOH/H₂O | THF/H₂O, Dioxane/H₂O | 20-25 °C | Completes reaction <1h, high yield |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4